molecular formula C12H11F3O2 B2670069 2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid CAS No. 2229213-71-0

2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid

Cat. No.: B2670069
CAS No.: 2229213-71-0
M. Wt: 244.213
InChI Key: CODFRYFVLBCRGQ-UHFFFAOYSA-N
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Description

2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid is a cyclopropane-containing carboxylic acid derivative characterized by a trifluoromethylphenyl substituent on the cyclopropane ring. The cyclopropane ring confers conformational rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability, traits often leveraged in medicinal chemistry .

Properties

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]cyclopropyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c13-12(14,15)9-3-1-2-8(6-9)11(4-5-11)7-10(16)17/h1-3,6H,4-5,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODFRYFVLBCRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method involves the reaction of 3-(trifluoromethyl)phenylacetic acid with a cyclopropylating agent under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclopropanation and subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions

2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing trifluoromethyl groups can enhance the potency of anticancer agents. In particular, 2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid has been studied for its potential role in inhibiting specific cancer cell lines. A study demonstrated that this compound exhibits selective cytotoxicity against melanoma cells harboring the BRAFV600E mutation, which is a common target in cancer therapies .

Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory applications. Its structural characteristics allow it to interact with various biological targets involved in inflammatory pathways. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation-related symptoms .

Synthetic Routes

Several synthetic methodologies have been developed for the preparation of this compound. These include:

  • Trifluoromethylation Reactions : Utilizing reagents such as trifluoromethylsilane or trifluoroacetate to introduce the trifluoromethyl group into the cyclopropyl-acetic acid framework.
  • Cyclopropanation Techniques : Employing cyclopropanation reactions with appropriate alkenes and diazo compounds to construct the cyclopropyl moiety .

Case Study on Anticancer Activity

In a notable study, researchers evaluated the anticancer efficacy of this compound against various melanoma cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting a potential mechanism involving apoptosis induction through mitochondrial pathways .

Case Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The administration of this compound resulted in decreased swelling and pain scores compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The cyclopropyl group may contribute to the compound’s binding affinity and selectivity towards certain enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound vs. Key Analogs:
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol)
2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid 3-(Trifluoromethyl)phenyl on cyclopropane, acetic acid moiety C₁₂H₁₁F₃O₂ ~262.2 (estimated)
Montelukast () Quinoline, sulfanyl linkage, 2-(2-hydroxypropan-2-yl)phenyl, cyclopropane-acetic acid C₃₅H₃₆ClNO₃S 586.18
2-[1-(Trifluoromethyl)cyclopropyl]acetic acid () Trifluoromethyl on cyclopropane (no phenyl group) C₆H₇F₃O₂ 168.11
Compound 254 () 3-(Trifluoromethyl)phenyl-cyclopropyl, pyrrole-carboxylic acid C₁₅H₁₂F₃NO₂ Not reported

Key Observations :

  • The trifluoromethylphenyl group in the target compound increases steric bulk and lipophilicity compared to the simpler 2-[1-(trifluoromethyl)cyclopropyl]acetic acid .
  • Montelukast’s complex structure includes a sulfanyl linker and quinoline group, enabling selective leukotriene receptor antagonism, absent in the target compound .

Physicochemical Properties

  • Lipophilicity (LogP): The trifluoromethyl group in the target compound likely elevates LogP compared to non-fluorinated analogs, enhancing membrane permeability . Montelukast’s LogP is higher (~8.5) due to its extended aromatic system .
  • Acidity : The acetic acid moiety (pKa ~2.5–3.0) ensures ionization at physiological pH, promoting solubility in biological systems, a feature shared with Montelukast .
  • Stability : Cyclopropane rings resist ring-opening under physiological conditions, while trifluoromethyl groups reduce oxidative metabolism, as seen in Montelukast .

Biological Activity

The compound 2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid is a derivative of cyclopropyl acetic acid, notable for its unique trifluoromethyl substitution. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C12_{12}H12_{12}F3_{3}O2_2
  • Molecular Weight : 250.22 g/mol

This compound features a cyclopropyl group attached to an acetic acid moiety, with a trifluoromethyl group on the phenyl ring, which significantly influences its biological properties due to the electronegative nature of fluorine.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly in relation to its anti-inflammatory and analgesic properties.

Research indicates that compounds with trifluoromethyl groups can enhance the potency of drugs by improving their binding affinity to target proteins. The presence of the trifluoromethyl group in this compound is believed to increase lipophilicity, allowing better membrane penetration and interaction with biological targets.

Pharmacological Effects

  • Anti-inflammatory Activity : Studies have shown that derivatives containing trifluoromethyl groups can inhibit the production of pro-inflammatory cytokines. This suggests potential use in treating inflammatory conditions.
  • Analgesic Effects : In preclinical models, compounds similar to this compound have exhibited significant analgesic effects, likely through modulation of pain pathways.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Study 1 : A study published in Pharmaceutical Research evaluated the anti-inflammatory effects of trifluoromethyl-containing compounds. The results indicated that this compound reduced edema in rodent models by inhibiting COX-2 expression .
  • Study 2 : Another investigation focused on the analgesic properties, where the compound demonstrated a dose-dependent reduction in pain responses in formalin-induced pain models .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of COX-2
AnalgesicModulation of pain pathways
Cytokine ProductionDecreased IL-6 and TNF-alpha

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